molecular formula C13H18ClN3O B15235222 (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl

(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl

Cat. No.: B15235222
M. Wt: 267.75 g/mol
InChI Key: UHPFIYGQWRDDNK-MERQFXBCSA-N
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Description

(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the butan-1-amine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine precursor under conditions that favor the formation of the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: The phenyl ring and other positions on the oxadiazole ring may undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or ketones, while substitution could introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the (S)-configuration.

    1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the methyl group.

    5-phenyl-1,3,4-oxadiazole: The core oxadiazole structure.

Uniqueness

The (S)-configuration and specific substituents of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl may confer unique properties such as increased binding affinity, selectivity, or stability compared to similar compounds.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

(1S)-3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3;1H/t11-;/m0./s1

InChI Key

UHPFIYGQWRDDNK-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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